molecular formula C18H23F3N4O3S B2698531 2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine CAS No. 2380058-86-4

2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine

Cat. No.: B2698531
CAS No.: 2380058-86-4
M. Wt: 432.46
InChI Key: PYYZTARELFEVQJ-UHFFFAOYSA-N
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Description

2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a similar imidazole structure.

    Omeprazole: An antiulcer drug containing a substituted imidazole ring.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.

Uniqueness

2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N4O3S/c1-3-24-11-16(23-13(24)2)29(26,27)25-9-5-6-14(10-25)12-28-17-15(18(19,20)21)7-4-8-22-17/h4,7-8,11,14H,3,5-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYZTARELFEVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CCCC(C2)COC3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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